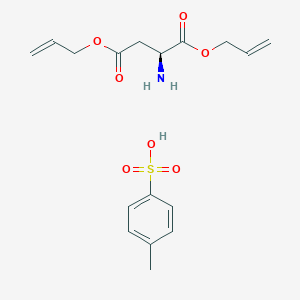

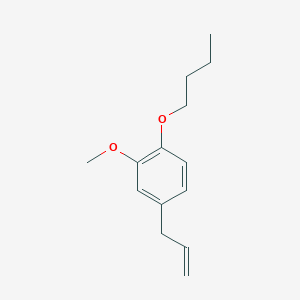

L-Aspartic acid bis-allyl ester p-toluenesulfonate salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Aspartic acid bis-allyl ester p-toluenesulfonate salt (L-AspBAPTS) is a synthetic compound used in various scientific research applications. It is a stable, non-toxic, and water-soluble compound that has been studied for its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

- L-Aspartic acid bis-allyl ester p-toluenesulfonate salt can be used as a monomer in polymerization reactions. Its allyl groups allow for cross-linking, leading to the formation of biocompatible and biodegradable polymers. These polymers find applications in drug delivery systems, tissue engineering scaffolds, and wound healing materials .

- Researchers have explored using this compound as a building block for drug carriers. By incorporating it into polymeric nanoparticles or hydrogels, drug molecules can be encapsulated and released in a controlled manner. The biocompatibility and tunable properties of these systems make them promising for targeted drug delivery .

- L-Aspartic acid bis-allyl ester p-toluenesulfonate salt is employed in the formulation of photocurable resins. These resins can be 3D-printed or used for dental restorations. The allyl ester groups participate in photopolymerization reactions, resulting in strong and durable materials .

- The compound’s allyl functionality allows it to be grafted onto surfaces or incorporated into coatings. Researchers have explored its use in modifying biomaterial surfaces, enhancing biocompatibility, and preventing bacterial adhesion .

- By attaching imaging moieties (such as fluorescent dyes or radionuclides) to L-Aspartic acid bis-allyl ester p-toluenesulfonate salt, it can serve as a contrast agent for various imaging techniques (e.g., MRI, PET, or fluorescence imaging). These agents aid in visualizing tissues, tumors, or specific cell types .

- The compound’s carboxylic acid group can act as a ligand for metal catalysts. Researchers have explored its use in asymmetric catalysis, where it participates in enantioselective reactions. Additionally, it can serve as a chiral auxiliary in organic synthesis .

Polymer Chemistry and Materials Science

Drug Delivery Systems

Photocurable Resins and Dental Materials

Surface Modification and Coatings

Biomedical Imaging Agents

Catalysis and Organic Synthesis

Eigenschaften

IUPAC Name |

bis(prop-2-enyl) (2S)-2-aminobutanedioate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4.C7H8O3S/c1-3-5-14-9(12)7-8(11)10(13)15-6-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,8H,1-2,5-7,11H2;2-5H,1H3,(H,8,9,10)/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWMVHRLCZAUDM-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)CC(C(=O)OCC=C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C[C@@H](C(=O)OCC=C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585063 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--diprop-2-en-1-yl L-aspartate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Aspartic acid bis-allyl ester p-toluenesulfonate salt | |

CAS RN |

125229-60-9 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--diprop-2-en-1-yl L-aspartate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B49137.png)

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B49175.png)